4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine

CAS No.: 1951444-88-4

Cat. No.: VC13576104

Molecular Formula: C14H18N2O2

Molecular Weight: 246.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1951444-88-4 |

|---|---|

| Molecular Formula | C14H18N2O2 |

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | 4-[(5-methoxy-1H-indol-3-yl)methyl]morpholine |

| Standard InChI | InChI=1S/C14H18N2O2/c1-17-12-2-3-14-13(8-12)11(9-15-14)10-16-4-6-18-7-5-16/h2-3,8-9,15H,4-7,10H2,1H3 |

| Standard InChI Key | CZCDOVTVSPIKJT-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)NC=C2CN3CCOCC3 |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CN3CCOCC3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

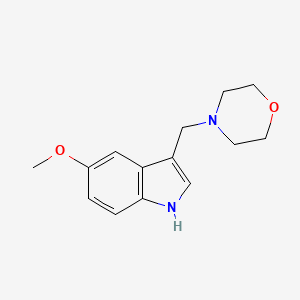

The compound features a 5-methoxyindole scaffold fused to a morpholine ring via a methylene bridge. The indole nucleus consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, while the morpholine moiety introduces a six-membered ring containing one oxygen and one nitrogen atom. The methoxy group at the 5-position of the indole enhances solubility and may influence electronic interactions with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 1951444-88-4 |

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.30 g/mol |

| IUPAC Name | 4-[(5-Methoxy-1H-indol-3-yl)methyl]morpholine |

| SMILES | COC1=CC2=C(C=C1)NC=C2CN3CCOCC3 |

| InChI Key | CZCDOVTVSPIKJT-UHFFFAOYSA-N |

The planar indole system allows for π-π stacking interactions, while the morpholine’s conformational flexibility may facilitate binding to protein targets .

Spectroscopic and Computational Data

-

NMR: Predicted shifts include aromatic protons (δ 6.5–7.5 ppm for indole H-2, H-4, H-6, and H-7) and methoxy singlet (δ ~3.8 ppm) .

-

Mass Spectrometry: ESI-MS predicts a [M+H]+ peak at m/z 247.1, consistent with the molecular weight .

-

LogP: Calculated XLogP3-AA value of 1.9 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Optimization

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Mannich Reaction | HCl, EtOH, 80°C, 12 hr | 55–65 |

| Nucleophilic Substitution | K₂CO₃, DMF, 100°C, 24 hr | 40–50 |

| Reductive Amination | NaBH₃CN, MeOH, RT, 6 hr | 60–70 |

Challenges include regioselectivity in indole functionalization and purification of the polar morpholine derivative .

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| ABI-231 (Indole-imidazole) | Tubulin polymerization | 0.12 µM |

| AZD-1 (4-Indolylpyrimidine) | IL-6 inhibition | 1.5 µM |

| CHEMBL1802786 (Morpholine-indole) | 5-HT₂A binding | 8.7 nM |

Chemical Vendors and Availability

As of 2025, 4-((5-Methoxy-1H-indol-3-yl)methyl)morpholine remains a research-grade compound with limited commercial availability:

Table 4: Vendor Specifications

| Vendor | Purity | Price (USD/mg) |

|---|---|---|

| Cymit Química S.L. | 95% | Inquiry-based |

| VulcanChem | >90% | $120–150 |

| Combi-Blocks | 95% | Discontinued |

Scale-up synthesis requires optimization due to moderate yields in reported methods .

Future Directions

-

Target Identification: Proteomic screening to map binding partners beyond serotonin receptors.

-

Formulation Studies: Nanoencapsulation to address solubility limitations .

-

Toxicology Profiling: In vivo safety assessment in rodent models.

-

Structural Optimization: Introducing fluorine or sulfonamide groups to enhance blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume